3-(3-Ethynylphenoxy)propan-1-amine

Description

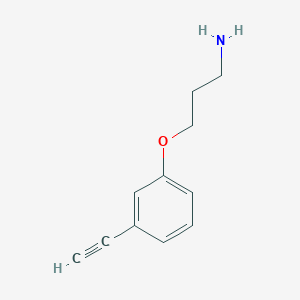

Structure

3D Structure

Properties

IUPAC Name |

3-(3-ethynylphenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-10-5-3-6-11(9-10)13-8-4-7-12/h1,3,5-6,9H,4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOULYIFYUUYVEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Studies of the Ethynylphenoxypropanamine System

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in 3-(3-ethynylphenoxy)propan-1-amine is a highly versatile functional group that can participate in a range of chemical reactions. The acidity of the terminal alkyne's hydrogen atom (with a pKa of about 25) allows for its deprotonation by a strong base, and it is a key component in several "click chemistry" reactions. alfa-chemistry.com Click chemistry refers to reactions that are high-yielding, wide in scope, and produce byproducts that are easily removed. organic-chemistry.org

Copper-Catalyzed Azide (B81097)–Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide–Alkyne Cycloaddition (SPAAC)

The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a cornerstone of click chemistry. acs.org While the thermal reaction often requires elevated temperatures and can result in a mixture of regioisomers, the copper(I)-catalyzed version (CuAAC) is highly efficient, regiospecific, and can be conducted at room temperature, often in aqueous conditions. organic-chemistry.orgscispace.com This reaction exclusively produces the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.org The versatility of the CuAAC reaction allows for its use in bioconjugation, material science, and drug discovery. scispace.com The terminal alkyne of this compound is an ideal substrate for CuAAC reactions, enabling its conjugation to a wide variety of azide-containing molecules.

However, the copper(I) catalyst used in CuAAC can be toxic to living cells, which has led to the development of catalyst-free alternatives. nih.gov Strain-promoted azide-alkyne cycloaddition (SPAAC) is a prominent example. nih.govnih.gov This reaction utilizes a strained cyclooctyne (B158145), which reacts spontaneously with an azide under physiological conditions without the need for a catalyst. nih.gov While the terminal alkyne in this compound is not strained, it can be reacted with a strained cyclooctyne derivative that has been functionalized with an azide. This approach broadens the applicability of this compound in biological systems where the presence of a metal catalyst is undesirable. nih.govchemrxiv.org The development of new cycloalkyne reagents for metal-free click coupling continues to expand the possibilities for these types of reactions. rsc.org

Photo-Click Reactions Involving Alkynes

The concept of "photoclick chemistry" involves the use of light to trigger a click reaction, offering spatiotemporal control over the chemical transformation. nih.govacs.org This is particularly useful for applications requiring precise control, such as in materials science and biological systems. nih.gov Several photoclick reactions involving alkynes have been developed. For instance, light can be used to generate a reactive intermediate from a precursor, which then reacts with the alkyne. nih.gov An example is the photoinduced 1,3-dipolar cycloaddition between a photogenerated nitrile imine and an alkyne to form a pyrazole. nih.gov The terminal alkyne of this compound could potentially participate in such photo-click reactions, allowing for its light-mediated conjugation to other molecules.

Reactivity of the Primary Amine Functionality

The primary amine group of this compound is a nucleophilic center and a common handle for chemical modifications. thermofisher.comacs.org Primary amines are prevalent on the surface of proteins and are readily accessible for conjugation. thermofisher.comrsc.org

Amidation Reactions and Derivative Synthesis

One of the most common transformations of primary amines is their reaction with carboxylic acids or their derivatives to form stable amide bonds. sphinxsai.commdpi.comresearchgate.netresearchgate.net This amidation reaction is a fundamental tool in organic synthesis and drug discovery. The primary amine of this compound can be readily acylated using various reagents, such as activated esters (e.g., N-hydroxysuccinimide esters), acid chlorides, or carboxylic acids in the presence of a coupling agent. thermofisher.commdpi.com This allows for the synthesis of a diverse library of amide derivatives with different functionalities, which can be used to modulate the physicochemical and biological properties of the parent molecule. The general scheme for amidation involves the reaction of the amine with an activated carboxylic acid, leading to the formation of an amide and a byproduct. sphinxsai.com

Bioisosteric Transformations Involving the Ethynyl (B1212043) Group

Bioisosteres are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties in a chemical compound. cambridgemedchemconsulting.combaranlab.org The concept of bioisosterism is a key strategy in medicinal chemistry for lead optimization. cambridgemedchemconsulting.comnih.gov

Ethynyl as a Halogen Bioisostere in Chemical Biology Applications

The ethynyl group has emerged as a non-classical bioisostere for halogen atoms, particularly iodine and chlorine, in drug design. nih.govacs.org This is due to the similar molecular electrostatic potentials of phenylacetylene (B144264) and halobenzenes. nih.gov The ethynyl group can act as a weak hydrogen bond donor, mimicking the halogen bond formed by a halogen atom with a protein backbone. nih.govacs.org

A notable example of this bioisosteric replacement is seen in the epidermal growth factor receptor (EGFR) inhibitors gefitinib (B1684475) and erlotinib. acs.org In gefitinib, a chloro group forms a weak halogen bond, which is effectively mimicked by an ethynyl group in erlotinib. acs.org However, the replacement of a halogen with an ethynyl group does not always result in improved affinity. In a study on a p53 cancer mutant, replacing an iodine atom with an ethynyl group led to a 13-fold loss in affinity, highlighting that the success of this bioisosteric transformation is context-dependent. acs.orgnih.govacs.org The reduced directionality of the hydrogen bond formed by the ethynyl group compared to a halogen bond can be an advantage in some cases. nih.gov The terminal ethynyl group of this compound makes it a valuable tool for exploring such bioisosteric replacements in medicinal chemistry research. The strategic application of bioisosteres can significantly impact a drug candidate's potency and selectivity. nih.gov Furthermore, the use of small-ring cage hydrocarbons as bioisosteres for aromatic rings is another emerging strategy in drug design to improve pharmacokinetic properties. researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy for Proton Environment Elucidation

¹H NMR spectroscopy would be used to determine the number of different types of protons and their immediate electronic environment. For 3-(3-Ethynylphenoxy)propan-1-amine, one would expect to observe distinct signals for the aromatic protons, the ethynyl (B1212043) proton, the protons of the propyl chain, and the amine protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would provide critical information about the connectivity of the molecule.

¹³C NMR Spectroscopy for Carbon Framework Analysis

¹³C NMR spectroscopy is used to identify all unique carbon atoms in a molecule. The spectrum for this compound would show distinct peaks for the two acetylenic carbons, the aromatic carbons (both substituted and unsubstituted), and the three carbons of the propanamine side chain. The chemical shifts would confirm the presence of the ether linkage and the primary amine.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a compound, allowing for the determination of its molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS would be employed to determine the exact mass of the molecular ion with high precision. This data would allow for the unambiguous determination of the elemental formula (C₁₁H₁₃NO), confirming that the synthesized compound has the correct atomic composition.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

GC-MS analysis would serve to assess the purity of the compound. The gas chromatogram would ideally show a single peak, indicating the presence of a pure substance. The mass spectrum associated with this peak would provide a fragmentation pattern, which can be analyzed to further confirm the structure of this compound.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the terminal alkyne (C≡C and ≡C-H stretching), the aromatic ring (C=C stretching), the ether linkage (C-O stretching), and the primary amine (N-H stretching).

Until such data is published, a detailed analysis remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing organic compounds, particularly those containing chromophores, which are parts of a molecule that absorb light in the UV-Vis region. The absorption of UV or visible light by a molecule corresponds to the excitation of electrons from lower to higher energy molecular orbitals. For organic molecules, the most common electronic transitions are π-π* and n-π*.

The primary chromophore in this compound is the substituted benzene (B151609) ring. Benzene itself exhibits three main absorption bands originating from π-π* transitions, with a highly intense primary band around 184 nm, another strong band at 204 nm, and a weaker, fine-structured secondary band at approximately 256 nm. spcmc.ac.in The latter two are the most commonly observed in standard UV-Vis spectrophotometers.

Substitution on the benzene ring significantly influences the UV-Vis spectrum. nist.govup.ac.za The presence of substituents can cause a bathochromic shift (a shift to longer wavelengths) or a hypsochromic shift (a shift to shorter wavelengths), as well as changes in the molar absorptivity (intensity of absorption). In the case of this compound, the molecule is a disubstituted benzene derivative with an ether-linked propanamine group and an ethynyl group at the meta position relative to each other.

Phenols, which contain a hydroxyl group directly attached to a benzene ring, typically show absorption maxima around 275 nm. docbrown.infonist.gov The ether linkage in the target molecule is expected to have a similar electronic effect to the hydroxyl group, acting as an auxochrome that can modify the absorption of the benzene chromophore.

The ethynyl group (-C≡CH) is known to extend the conjugated π-system of the benzene ring. This extension of conjugation generally leads to a bathochromic shift of the absorption bands. Therefore, the presence of the ethynyl group at the meta-position is expected to shift the characteristic benzene absorption bands to longer wavelengths compared to phenol (B47542) or anisole. The aminopropane group, being an auxochrome with a non-bonding pair of electrons on the nitrogen atom, can also contribute to slight shifts in the absorption maxima.

Based on these general principles, the UV-Vis spectrum of this compound in a non-polar solvent would be expected to exhibit characteristic absorption bands associated with the substituted benzene chromophore. It is anticipated that the primary absorption bands would be red-shifted compared to benzene due to the combined effects of the ethynyl and aminopropoxy substituents.

Without experimental data, a quantitative data table of absorption maxima (λmax) and molar absorptivity (ε) for this compound cannot be provided. The following table provides a generalized view of the expected absorption regions based on the analysis of its structural components.

| Structural Component | Expected Electronic Transition | Anticipated Absorption Region (λmax) |

| Substituted Benzene Ring | π → π* (Primary Band) | ~210 - 240 nm |

| Substituted Benzene Ring | π → π* (Secondary Band) | ~270 - 290 nm |

Computational Chemistry and Structure Activity Relationship Sar Studies of the Ethynylphenoxypropanamine Scaffold

Computational Approaches for Molecular Design and Property Prediction

Modern drug discovery heavily relies on computational methods to predict molecular properties and guide the design of new compounds. These in silico techniques offer a rapid and cost-effective means to evaluate large numbers of molecules before undertaking expensive and time-consuming synthesis and biological testing.

Quantum Chemical Calculations and Density Functional Theory (DFT) for Mechanistic Insights

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for gaining insights into the electronic structure and reactivity of molecules. nih.gov DFT methods, which are based on the principles of quantum mechanics, describe the properties of multi-electron systems by focusing on the electron density. nih.gov This approach allows for the calculation of various molecular descriptors, including molecular orbital energies, atomic charge distributions, and local electron densities, which are crucial for understanding reaction mechanisms and predicting reactivity. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of functionals and basis sets. nih.gov Different functionals, such as the Local Density Approximation (LDA), Generalized Gradient Approximation (GGA), and hybrid functionals like B3LYP, are suited for different types of molecular systems and properties. nih.govyoutube.com For instance, GGA is widely used for calculating molecular properties and studying hydrogen bonding systems, while hybrid functionals are often employed for investigating reaction mechanisms. nih.gov

In the context of the ethynylphenoxypropanamine scaffold, DFT calculations can elucidate the distribution of electron density, identify potential sites for electrophilic and nucleophilic attack, and predict the stability of different conformations. nih.gov For example, the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, calculated using DFT, provide information about the molecule's ability to donate or accept electrons, which is fundamental to its reactivity and potential interactions with biological targets. scirp.org

Table 1: Key Parameters from Quantum Chemical Calculations

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's electron-accepting ability. |

| Energy Gap (HOMO-LUMO) | The difference in energy between the HOMO and LUMO. | Relates to the molecule's chemical reactivity and stability. scirp.org |

| Electron Density | The probability of finding an electron in a particular region of space. | Helps identify reactive sites and understand intermolecular interactions. nih.gov |

| Atomic Charges | The distribution of charge among the atoms in a molecule. | Provides insights into electrostatic interactions and potential binding sites. scirp.org |

Molecular Modeling and In Silico Analysis for Structural Interactions

Molecular modeling and in silico analysis are indispensable tools for visualizing and understanding the three-dimensional interactions between a ligand, such as a derivative of the ethynylphenoxypropanamine scaffold, and its biological target. nih.gov These methods encompass a range of techniques, including molecular docking and molecular dynamics simulations, that predict the binding mode and affinity of a compound within the active site of a protein. nih.gov

Molecular docking studies, for instance, can predict how a molecule like 3-(3-ethynylphenoxy)propan-1-amine might fit into a receptor's binding pocket, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. mdpi.com This information is crucial for understanding the basis of molecular recognition and for designing modifications to the scaffold that could enhance binding affinity and selectivity. mdpi.com

In silico analysis can also be used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of compounds, helping to identify potential liabilities early in the drug discovery process. nih.gov By analyzing factors like lipophilicity, solubility, and potential for metabolic breakdown, researchers can prioritize compounds with more favorable pharmacokinetic profiles. niper.gov.in

Scaffold-Based Design and Scaffold Hopping Strategies

Scaffold-based design is a common strategy in medicinal chemistry that involves modifying the substituents around a central core structure, or scaffold, to optimize biological activity and other properties. bhsai.org The ethynylphenoxypropanamine scaffold provides a versatile framework for such modifications.

Scaffold hopping, a more advanced strategy, aims to identify new core structures that can mimic the biological activity of a known active compound while offering improved properties, such as enhanced potency, better pharmacokinetics, or a novel intellectual property position. bhsai.orgnih.gov This can involve replacing the existing scaffold with a structurally different one that maintains the key pharmacophoric features required for biological activity. bhsai.org

Computational approaches, including generative reinforcement learning, are increasingly being used to facilitate scaffold hopping by exploring vast chemical spaces to identify novel and promising scaffolds. chemrxiv.org These methods can generate molecules with high three-dimensional and pharmacophore similarity to a reference compound but with a different underlying scaffold. chemrxiv.org

Table 2: Scaffold Hopping Strategies

| Strategy | Description |

| Heterocycle Replacements | Swapping one heterocyclic ring system for another. bhsai.orgnih.gov |

| Ring Opening or Closure | Modifying the ring structure of the scaffold. bhsai.orgnih.gov |

| Peptidomimetics | Designing non-peptide structures that mimic the properties of peptides. bhsai.orgnih.gov |

| Topology-Based Hopping | Altering the connectivity of the atoms in the scaffold. bhsai.orgnih.gov |

Analysis of Molecular Electrostatic Potentials

The molecular electrostatic potential (MEP) is a valuable property derived from quantum chemical calculations that maps the electrostatic potential onto the electron density surface of a molecule. scirp.org The MEP provides a visual representation of the charge distribution, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.govdundee.ac.uk

Analysis of the MEP for the ethynylphenoxypropanamine scaffold can help predict how the molecule will interact with its biological target. scirp.org For example, regions of negative potential are likely to engage in favorable interactions with positively charged residues or hydrogen bond donors in a protein's active site, while regions of positive potential may interact with negatively charged residues. dundee.ac.uk The color-coding of MEP maps, typically with red indicating negative potential and blue indicating positive potential, allows for an intuitive understanding of these electrostatic features. scirp.orgdundee.ac.uk

Principles of Structure-Activity Relationship (SAR) in Related Chemical Entities

Structure-activity relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity. nih.gov This knowledge is fundamental to the process of lead optimization in drug discovery.

Influence of Amino Nitrogen Substitutions on Receptor Selectivity

The primary amine group in this compound is a critical functional group that can significantly influence the molecule's interaction with biological targets. The nitrogen atom can act as a hydrogen bond donor and can also be protonated at physiological pH, allowing for ionic interactions.

Modifying the substituents on the amino nitrogen can have a profound impact on receptor selectivity. For example, introducing different alkyl or aryl groups can alter the steric bulk, lipophilicity, and hydrogen bonding capacity of the amine, leading to differential binding to various receptors. These substitutions can fine-tune the compound's pharmacological profile, potentially enhancing its affinity for the desired target while reducing off-target effects. The strategic modification of this group is a key aspect of optimizing the therapeutic potential of compounds based on the ethynylphenoxypropanamine scaffold.

Impact of Aromatic Ring and Amino Group Separation on Activity

The spatial separation between the aromatic ring and the terminal amino group in the ethynylphenoxypropanamine scaffold is a critical determinant of its biological activity. This separation is dictated by the three-carbon propoxy linker, and modifications to its length and rigidity can significantly influence how the molecule interacts with its biological target. The optimal length of this linker is crucial for positioning the key pharmacophoric elements—the substituted phenoxy ring and the basic amine—in the correct orientation to bind effectively within the active site of a target enzyme or receptor.

Studies on various classes of bioactive molecules have consistently shown that linker length has a profound effect on efficacy. For instance, in bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs), the length and composition of the linker that connects a target-binding ligand and an E3 ligase-recruiting moiety are paramount for inducing protein degradation. Research has demonstrated that there is an optimal linker length for maximal activity, and deviations from this optimum, either by shortening or lengthening the chain, can lead to a significant loss of potency. nih.gov This principle is broadly applicable to other ligand-target interactions where precise positioning is required.

Table 1: Impact of Linker Length on Biological Activity in Analogous Systems

| Linker Modification | General Effect on Activity | Rationale |

| Shortening the Linker (e.g., to 2 atoms) | Often decreases activity | Insufficient separation between pharmacophores, leading to steric hindrance or inability to span the binding site. |

| Optimal Linker Length (e.g., 3-5 atoms) | Maximizes activity | Achieves the ideal distance and orientation for simultaneous engagement of key binding pockets on the target protein. mdpi.com |

| Lengthening the Linker (e.g., >6 atoms) | Typically reduces activity | Increased conformational flexibility can lead to an entropic penalty upon binding and a lower probability of adopting the bioactive conformation. |

Role of Ethynyl (B1212043) Moiety in Ligand-Target Interactions

The terminal ethynyl group (—C≡CH) on the phenoxy ring of this compound is a key structural feature that likely plays a significant role in its interaction with biological targets, particularly enzymes like monoamine oxidase (MAO). nih.govdrugs.com The ethynyl moiety is an electron-withdrawing group and a bioisostere for other small substituents, but its most critical function in many contexts is its ability to act as a reactive handle for covalent modification of the target protein.

Many potent enzyme inhibitors are mechanism-based inactivators, also known as "suicide substrates." These molecules are initially recognized and processed by the enzyme as if they were a normal substrate. However, the enzymatic reaction converts the inhibitor into a highly reactive species that then forms a stable, covalent bond with a residue in the active site, leading to irreversible inhibition. The ethynyl group is a well-known precursor for such reactive intermediates.

In the case of MAO inhibitors, the enzyme catalyzes the oxidation of the inhibitor. For compounds containing a propargylamine (B41283) or related ethynyl functionality, this oxidation can generate a reactive allene (B1206475) or a related species. This electrophilic intermediate can then be attacked by a nucleophilic residue on the enzyme's flavin adenine (B156593) dinucleotide (FAD) cofactor, forming a covalent adduct. nih.gov This covalent modification permanently inactivates the enzyme, and restoration of activity requires the synthesis of new enzyme protein. drugs.com This mechanism is characteristic of several clinically used irreversible MAO inhibitors. nih.gov

Computational studies, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, have been used to elucidate the precise mechanisms of such inactivation processes. nih.gov These studies can model the electronic rearrangements that occur during the enzymatic reaction and identify the rate-limiting steps and the most likely sites of covalent adduction. The presence of the ethynyl group in the ethynylphenoxypropanamine scaffold strongly suggests that its biological activity may be derived from its potential to act as a mechanism-based inactivator of target enzymes like MAO.

Table 2: Potential Interactions of the Ethynyl Moiety with an Enzyme Target

| Interaction Type | Description | Consequence |

| Covalent Bonding | The ethynyl group is enzymatically activated to a reactive intermediate that forms a covalent bond with the enzyme's FAD cofactor. nih.gov | Irreversible inhibition of the enzyme. |

| Hydrogen Bonding | The terminal hydrogen of the ethynyl group can act as a weak hydrogen bond donor. | Contributes to the binding affinity and specificity of the ligand in the active site. |

| Hydrophobic/van der Waals Interactions | The carbon-carbon triple bond can participate in non-polar interactions with hydrophobic residues in the enzyme's active site. | Enhances the overall binding affinity of the compound. |

Systematic SAR Analysis of Aromatic Amines and Nitroaromatics

The ethynylphenoxypropanamine scaffold contains a primary aromatic amine substructure (when considering the broader class of phenoxyamines), a group that is the subject of extensive structure-activity relationship (SAR) analysis. The biological activity of aromatic amines is highly dependent on the nature, number, and position of substituents on the aromatic ring. researchgate.net These substituents modulate the electronic properties, lipophilicity, and steric profile of the molecule, which in turn govern its interaction with biological targets and its metabolic fate.

Systematic SAR studies on aromatic amines have shown that electronic effects are particularly crucial. The electron-donating or electron-withdrawing nature of substituents influences the pKa of the amino group and the electron density of the aromatic ring. For many aromatic amines, biological activity is linked to their oxidation potential, as they can be metabolized to reactive electrophilic species, such as nitrenium ions. nih.gov The stability of these intermediates, which can be a key factor in activities like mutagenicity, is directly affected by the electronic properties of the ring substituents.

Table 3: General SAR Trends for Substituted Aromatic Amines

| Substituent Type (on Aromatic Ring) | General Impact on Reactivity/Activity | Example |

| Electron-Donating Groups (EDG) | Increases electron density; may enhance metabolic activation. | -OCH₃, -CH₃ |

| Electron-Withdrawing Groups (EWG) | Decreases electron density; can influence binding and metabolism. | -NO₂, -Cl, -CF₃ |

| Bulky/Steric Groups | Can hinder binding to the target or prevent metabolic activation through steric shielding. | -C(CH₃)₃ |

| Positional Isomerism (ortho, meta, para) | Alters electronic effects and molecular geometry, leading to significant differences in activity. nih.gov | 2-chloroaniline vs. 4-chloroaniline |

Computational SAR Models for Predicting Biological Activities

Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools for predicting the biological activities of novel chemical entities like this compound. capes.gov.brnih.gov QSAR methodologies establish a mathematical correlation between the chemical structure of a series of compounds and their measured biological activity. youtube.com These models are built by calculating a set of numerical values, known as molecular descriptors, that encode various aspects of a molecule's structure, and then using statistical methods to find the best-fitting equation that relates these descriptors to the activity.

The process of building a QSAR model involves several key steps:

Data Set Assembly: A collection of structurally related compounds with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition) is compiled. nih.gov

Descriptor Calculation: For each molecule, a wide range of descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices, atom-centered fragments), or 3D (e.g., molecular shape, surface area). nih.gov

Model Development: Using statistical techniques like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms (e.g., random forest, support vector machines), a model is created that links a subset of the most relevant descriptors to the biological activity. nih.gov

Validation: The model's predictive power is rigorously tested using both internal validation (e.g., cross-validation) and, ideally, external validation with a set of compounds not used in the model's creation. nih.gov

For the ethynylphenoxypropanamine scaffold, a QSAR model could be developed to predict its potency as, for example, an MAO inhibitor. Descriptors would capture key features such as the lipophilicity (logP), electronic properties of the substituted ring (e.g., Hammett constants), the shape and size of the molecule, and the presence of hydrogen bond donors and acceptors. youtube.com Such a model, once validated, could be used to predict the activity of new, unsynthesized analogs, thereby prioritizing synthetic efforts toward the most promising candidates and accelerating the drug discovery process.

Table 4: Common Molecular Descriptors Used in QSAR Modeling

| Descriptor Class | Example Descriptor | Information Encoded |

| Constitutional | Molecular Weight, Number of N atoms | Basic molecular composition |

| Topological | Wiener Index, Kier & Hall Indices | Atomic connectivity and molecular branching |

| Geometric (3D) | Molecular Surface Area, Volume | Three-dimensional size and shape of the molecule |

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution and reactivity |

| Physicochemical | LogP, Polar Surface Area (PSA) | Lipophilicity and membrane permeability |

| Fragment-Based | Number of aromatic rings, N-069 (specific N-containing fragments) nih.gov | Presence of specific chemical substructures |

Chemical Biology and Advanced Research Applications of the Ethynylphenoxypropanamine Scaffold

Development of Chemical Probes and Conjugates

The precise labeling and tracking of biomolecules within their native environment is crucial for understanding complex biological processes. The ethynyl (B1212043) group of 3-(3-ethynylphenoxy)propan-1-amine provides a powerful handle for the construction of chemical probes and bioconjugates.

Utilization of Ethynyl Groups for Bioconjugation and Labeling in Complex Biomolecules

The terminal alkyne functionality is a key player in bioorthogonal chemistry, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry." This reaction allows for the efficient and specific covalent linkage of the ethynyl-containing molecule to an azide-tagged biomolecule, such as a protein or nucleic acid, under mild, biologically compatible conditions. nih.govlumiprobe.com The resulting stable triazole linkage is a hallmark of this bioconjugation strategy.

The this compound can be utilized in a two-step labeling approach. First, the primary amine can be functionalized with a targeting moiety or a reporter tag. Subsequently, the terminal ethynyl group can be employed for conjugation to a biological target that has been metabolically or chemically engineered to bear an azide (B81097) group. This modularity allows for the creation of a diverse array of probes for various applications, including fluorescence imaging and affinity purification of cellular targets.

| Reagent Type | Functional Group | Application |

| Biotin Azide | Azide | Affinity labeling and purification |

| Fluorescent Azide | Azide | Fluorescence imaging of target biomolecules |

| PEGylated Azide | Azide | Improving solubility and pharmacokinetic properties |

Design of Activity-Based Protein Probes (ABPPs) with Acetylene (B1199291) Warheads

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technology that utilizes reactive chemical probes to covalently label and assess the functional state of entire enzyme families directly in complex biological systems. nih.govmdpi.com An activity-based probe (ABP) typically consists of three key components: a reactive group or "warhead" that covalently binds to the active site of an enzyme, a linker, and a reporter tag for detection and enrichment. chemicalprobes.org

While traditional ABPs often employ electrophilic warheads to target nucleophilic residues in enzyme active sites, the acetylene group can also function as a reactive moiety, although its reactivity is typically harnessed through specific activation mechanisms. rsc.orgnih.gov In the context of this compound, the terminal alkyne could potentially serve as a latent warhead. For instance, it could be designed to react with a specific amino acid residue in an enzyme's active site following an enzyme-catalyzed transformation or in proximity to a metal cofactor. The phenoxypropanamine portion of the molecule would serve to direct the probe to a particular class of enzymes, thereby providing a degree of selectivity.

| ABP Component | Function | Example from this compound |

| Warhead | Covalently modifies the target enzyme | Ethynyl group |

| Linker/Scaffold | Provides specificity and proper orientation | Phenoxypropanamine |

| Reporter Tag | Enables detection and isolation | Attached to the primary amine |

Exploration of the Phenoxypropanamine Scaffold in Medicinal Chemistry Lead Optimization

The phenoxypropanamine scaffold is a well-established pharmacophore found in numerous approved drugs, highlighting its favorable drug-like properties. evitachem.comnih.gov The inherent structural features of this scaffold, including an aromatic ring, an ether linkage, and an amine group, allow for diverse interactions with biological targets.

Scaffold-Based Approaches in Drug Discovery and Analogue Synthesis

Scaffold-based drug discovery focuses on utilizing a core molecular framework, such as phenoxypropanamine, and systematically modifying its peripheral substituents to optimize biological activity and physicochemical properties. dntb.gov.uanih.gov The synthesis of analogues of this compound can be readily achieved through various synthetic routes. For example, the ether linkage can be formed via a Williamson ether synthesis between a substituted phenol (B47542) and a propanolamine (B44665) derivative. The ethynyl group can be introduced through Sonogashira coupling on a halogenated precursor. This synthetic tractability allows for the creation of a library of related compounds for structure-activity relationship (SAR) studies.

Investigation of Derivatives for Modulating Biological Activities

By modifying the structure of this compound, researchers can fine-tune its interaction with specific biological targets. For instance, substitution on the phenyl ring can alter the electronic and steric properties, influencing binding affinity and selectivity. The primary amine can be converted to secondary or tertiary amines, or to amides, to modulate basicity and hydrogen bonding capacity. The investigation of such derivatives is a standard approach in medicinal chemistry to develop potent and selective modulators of enzyme or receptor function. While specific biological activities for derivatives of this compound are not extensively reported in publicly available literature, the general phenoxypropanamine class has been investigated for a wide range of therapeutic targets. evitachem.comgoogle.com

Application in Multi-Target Directed Ligand Design

The concept of multi-target directed ligands (MTDLs) involves designing a single molecule that can interact with multiple biological targets implicated in a complex disease, such as Alzheimer's disease or cancer. nih.gov The phenoxypropanamine scaffold, with its multiple points for chemical modification, is well-suited for the design of MTDLs. dntb.gov.ua The this compound framework could serve as a starting point for developing such ligands. For example, the phenoxypropanamine core could be designed to interact with one target, while a pharmacophore attached to the ethynyl group via click chemistry could be tailored to engage a second target. This modular approach offers a powerful strategy for creating novel therapeutics with potentially enhanced efficacy and a reduced propensity for drug resistance.

Advanced Functional Materials and Polymer Chemistry Based on Ethynylaryl Amine Derivatives6.3.1. Integration into Polyimide Synthesis for Enhanced Material Properties6.3.2. Development of Optically Active Materials with Ethynyl Substituents

However, the investigation could not uncover any studies that have utilized this compound as a monomer for polyimide synthesis. Consequently, no data on the potential enhancements to material properties, such as thermal stability, mechanical strength, or processability, resulting from its incorporation could be found. The creation of data tables detailing these research findings, a key requirement of the intended article, is therefore not possible.

Similarly, the search for information on the development of optically active materials using this compound did not yield any specific results. There are no available studies on the synthesis of chiral polymers from this monomer or any characterization of their chiroptical properties, such as specific rotation or circular dichroism.

The general area of ethynyl-terminated polyimides is an active field of research, with numerous studies focusing on how the crosslinking of the ethynyl groups at elevated temperatures can lead to thermosetting polymers with high thermal stability and excellent mechanical properties. These materials often find applications in the aerospace and electronics industries. Research in this area typically involves the use of various diamines and dianhydrides to tailor the final properties of the polyimide.

Furthermore, the synthesis of optically active polymers is a significant area of materials science, with applications in chiral separations, asymmetric catalysis, and chiroptical devices. The introduction of chiral centers and chromophores, such as ethynyl groups, into a polymer backbone is a common strategy for creating materials that can interact with polarized light.

While the ethynyl and amine functionalities of this compound make it a theoretically interesting candidate for both of the applications outlined above, it appears that its potential has not yet been explored or at least has not been reported in publicly accessible scientific literature. Therefore, a detailed, data-driven article as requested cannot be generated at this time.

Q & A

Q. What are the primary synthetic routes for 3-(3-Ethynylphenoxy)propan-1-amine, and how do reaction conditions influence yield and purity?

- Methodology :

- Palladium-Catalyzed Cross-Coupling : A scalable method involves Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling between propargylamine derivatives and aryl halides. For example, N-benzylprop-2-yn-1-amine reacts with 3-iodophenol derivatives under Et₃N in acetonitrile, yielding the target compound with ~67% efficiency after purification via flash chromatography .

- Reductive Amination : Alternative routes use titanium(IV) isopropoxide and NaBH₄ to reduce ketone intermediates (e.g., 3-(3-ethynylphenoxy)propanal) in ethanol, producing primary amines in >80% yield under optimized pH (8–9) and temperature (40–60°C) .

- Critical Factors : Catalyst loading (2–5 mol% Pd), solvent polarity, and base strength (e.g., Et₃N vs. K₂CO₃) significantly affect regioselectivity and byproduct formation.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Characterization Workflow :

- NMR : ¹H/¹³C NMR confirms ethynyl (δ ~2.5–3.0 ppm for protons) and phenoxy (δ ~6.5–7.5 ppm) groups. ¹³C signals for sp-hybridized carbons appear at δ ~70–90 ppm .

- HRMS : Accurate mass determination (e.g., ESI-HRMS) validates molecular formula (C₁₁H₁₃NO, theoretical [M+H⁺] = 176.1075) and detects impurities .

- HPLC-PDA : Reverse-phase C18 columns (ACN/water gradient) assess purity (>95%) and resolve stereoisomers if present .

Advanced Research Questions

Q. How can enzyme-mediated synthesis improve enantiomeric excess (ee) in chiral derivatives of this compound?

- Methodology :

- Transaminase Engineering : Use ω-transaminases (e.g., from Arthrobacter sp.) with pyridoxal-5′-phosphate cofactor to catalyze asymmetric amination of ketone precursors. Substrate loading (10–20 mM) and pH (7.5–8.5) optimization enhance ee >90% .

- Kinetic Resolution : Racemic mixtures are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents (e.g., tert-butanol), achieving ~85% ee .

Q. What strategies address contradictions in bioactivity data for this compound analogs?

- Case Study :

- Receptor Binding Assays : Conflicting IC₅₀ values (e.g., μ-opioid vs. σ₁ receptor affinity) may arise from assay conditions (e.g., radioligand choice, membrane preparation). Standardize protocols using HEK293 cells expressing human receptors and [³H]-ligands (e.g., [³H]DAMGO for μ-opioid) .

- Metabolic Stability : Discrepancies in hepatic microsomal half-life (e.g., mouse vs. human) require species-specific CYP450 inhibition studies (e.g., ketoconazole for CYP3A4) .

Q. How does the ethynyl group influence bioorthogonal reactivity in imaging applications?

- Applications :

- Click Chemistry : The ethynyl moiety enables Cu-free strain-promoted azide-alkyne cycloaddition (SPAAC) with tetrazine-functionalized probes. For example, N-(3-[¹⁸F]fluoro-5-(tetrazin-3-yl)benzyl)propan-1-amine derivatives show superior brain clearance in Aβ plaque imaging (target-to-background ratio >3:1) .

- Radiolabeling : Incorporate ¹⁸F via prosthetic groups (e.g., [¹⁸F]SFB) for PET imaging, achieving radiochemical yields >50% .

Methodological Challenges and Solutions

Q. How to optimize reaction conditions for palladium-catalyzed alkynylation without side-product formation?

- Key Parameters :

- Additive Screening : Aryl iodides (e.g., 1-fluoro-3-iodobenzene) suppress homocoupling by stabilizing Pd intermediates. Use 1.2 equiv. of aryl halide to minimize Glaser byproducts .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) increase reaction rate but may degrade amine groups. Balance with Et₃N in acetonitrile for optimal stability .

Q. What computational tools predict the pharmacokinetic profile of this compound derivatives?

- In Silico Models :

- ADMET Prediction : SwissADME or ADMETLab 2.0 estimate logP (2.1–2.5), blood-brain barrier permeability (CNS MPO score >4), and hERG inhibition risk .

- Docking Studies : AutoDock Vina simulates binding to GPCRs (e.g., 5-HT₂A receptor, PDB ID: 6WGT), identifying critical hydrogen bonds with Ser159 and Tyr370 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.